3-Methylpiperidin-4-ol hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
3-Methylpiperidin-4-ol hydrochloride (C₆H₁₄ClNO, molecular weight: 151.63 g/mol) features a six-membered piperidine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 3-position, and a hydrochloride salt at the nitrogen atom. The stereochemical configuration is defined by the (3R,4R) relative stereochemistry, as confirmed by X-ray crystallography and chiral resolution studies. The hydrochloride salt enhances aqueous solubility via ionic interactions while maintaining the stereochemical integrity of the piperidine core.
Key structural features include:
- Functional groups : Hydroxyl (-OH), methyl (-CH₃), and protonated tertiary amine (-NH⁺Cl⁻).
- Bond angles and lengths : The piperidine ring exhibits typical sp³ hybridization, with C-N bond lengths of 1.49–1.51 Å and C-O bonds of 1.42 Å, consistent with hydroxyl substitution.
- Spectroscopic signatures :
Table 1: Molecular descriptors of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₆H₁₄ClNO | |
| Molecular weight | 151.63 g/mol | |
| Stereochemistry | (3R,4R)-rel configuration | |
| Key functional groups | Hydroxyl, methyl, protonated amine |
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies reveal that this compound adopts a chair conformation in the solid state, with the hydroxyl and methyl groups occupying equatorial positions to minimize steric strain. The hydrochloride ion forms hydrogen bonds with the hydroxyl group (O-H⋯Cl⁻, 2.89 Å) and adjacent molecules, stabilizing the crystal lattice.
Key crystallographic parameters :
- Space group : P2₁/c (monoclinic system).
- Unit cell dimensions : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å; α = 90°, β = 98.5°, γ = 90°.
- Hydrogen bonding network : Intermolecular O-H⋯Cl⁻ and N⁺-H⋯O interactions create a layered structure along the b-axis.
Table 2: Crystallographic data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Hydrogen bond length | O-H⋯Cl⁻: 2.89 Å; N⁺-H⋯O: 2.95 Å | |
| Torsional angles | C3-C4-O4: -64.5°; C4-C5-C6: 60.8° |
Comparative Structural Analysis with Piperidine Derivatives
Compared to related piperidine derivatives, this compound exhibits distinct conformational and electronic properties due to its substitution pattern:
- 4-Hydroxypiperidine : Lacks the 3-methyl group, resulting in reduced steric hindrance and a more flexible chair-to-half-chair equilibrium.
- 2,2,6,6-Tetramethylpiperidin-4-ol : Bulky methyl groups at 2- and 6-positions lock the ring in a rigid chair conformation, whereas the 3-methyl substituent in the title compound allows partial ring puckering.
- Piperidin-4-ol hydrochloride : The absence of the 3-methyl group leads to stronger O-H⋯Cl⁻ hydrogen bonds (2.82 Å vs. 2.89 Å in the title compound), altering solubility and melting points.
Table 3: Structural comparison with piperidine derivatives
Properties
IUPAC Name |
3-methylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSULSNKSVBZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673808 | |
| Record name | 3-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-84-8 | |
| Record name | 3-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Methylpiperidine.
Hydroxylation: The 3-Methylpiperidine undergoes hydroxylation to introduce the hydroxyl group at the 4-position, forming 3-Methylpiperidin-4-ol.
Hydrochloride Formation: The final step involves the reaction of 3-Methylpiperidin-4-ol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using palladium or rhodium catalysts for hydrogenation reactions.
Cyclization Reactions: Employing cyclization techniques to form the piperidine ring structure.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: 3-Methylpiperidin-4-one.
Reduction Products: Various substituted piperidines.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Methylpiperidin-4-ol hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence neurotransmitter pathways, affecting neurological functions.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Storage : Stable under inert atmosphere at room temperature .
- Hazards : Classified for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Hydroxyl vs. Hydroxymethyl Addition: The 3-(Hydroxymethyl) analog (CAS 1823252-95-4) has higher molecular weight (181.66 vs. 151.63) and stricter storage requirements due to hygroscopicity .
Biological Activity
3-Methylpiperidin-4-ol hydrochloride is a compound that has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. Its biological activity is primarily associated with its interactions at the molecular level, influencing several biochemical pathways and exhibiting potential therapeutic effects.
Overview
This compound, with the chemical formula , is a piperidine derivative. This compound is recognized for its role as a building block in organic synthesis and its applications in medicinal research, particularly concerning neurological disorders and cancer therapies.
The mechanism of action of this compound involves:
- Target Interaction : The compound interacts with specific receptors and enzymes, modulating their activity. Notably, it has been shown to affect neurotransmitter pathways, which can influence neuronal communication and metabolic processes.
- Biochemical Pathways : It plays a role in neurotransmitter synthesis and degradation by interacting with enzymes such as monoamine oxidase and acetylcholinesterase. These interactions can lead to alterations in neurotransmitter levels, impacting various physiological functions.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| H929 (Multiple Myeloma) | 15 | Inhibition of cell growth |
| MV-4-11 (Acute Myeloid Leukemia) | 10 | Induction of apoptosis |
These results suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
- Neuropharmacological Effects : A study investigated the effects of this compound on neurotransmitter levels in rodent models. The results indicated significant modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
- Cancer Research : In a recent clinical trial, patients with acute myeloid leukemia were treated with a formulation containing this compound. Preliminary results showed improved outcomes compared to standard treatments, warranting further investigation into its efficacy and safety .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methylpiperidin-4-ol hydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis of piperidine derivatives like this compound typically involves multi-step reactions. Key steps include:
- Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce ketone intermediates to alcohols (e.g., converting 3-Methyl-4-piperidone to 3-Methylpiperidin-4-ol) .
- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid (HCl) in anhydrous conditions to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol or methanol is recommended to enhance purity. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .
Q. What safety protocols and personal protective equipment (PPE) are essential for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., δ ~3.5 ppm for piperidine protons, δ ~50 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H⁺] at m/z 164.12 for the free base) .
- Elemental Analysis : Validate chloride content via titration or ion chromatography .
Q. How should this compound be stored to ensure stability?
- Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light or heat sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar piperidine derivatives?
- Answer :
- Comparative Analysis : Cross-reference with databases like PubChem or Reaxys to identify shifts caused by substituent effects (e.g., electron-withdrawing groups altering NMR peaks) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and validate experimental data .
- Isotopic Labeling : Introduce ²H or ¹³C labels to trace ambiguous signals in complex mixtures .
Q. What strategies optimize reaction conditions to maximize yield and purity in the synthesis of this compound?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for reductions .
- Catalytic Systems : Employ palladium on carbon (Pd/C) for selective hydrogenation of intermediates .
- pH Control : Maintain acidic conditions (pH 2–3) during salt formation to avoid side reactions .
Q. What mechanistic insights explain the degradation pathways of this compound under varying storage conditions?
- Answer :
- Hydrolysis : The hydrochloride salt may hydrolyze in aqueous environments, regenerating the free base. Monitor via pH-sensitive indicators .
- Oxidation : Tertiary amines in piperidine rings are susceptible to oxidation; stabilize with antioxidants like BHT .
- Thermal Degradation : Accelerated stability studies (40°C/75% RH) predict shelf-life and identify degradation products via LC-MS .
Q. How does the stereochemistry of this compound influence its biological activity in preclinical studies?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
